molecular formula C9H10O B1265933 3,5-Dimethylbenzaldehyde CAS No. 5779-95-3

3,5-Dimethylbenzaldehyde

Cat. No. B1265933
CAS RN: 5779-95-3
M. Wt: 134.17 g/mol
InChI Key: NBEFMISJJNGCIZ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzaldehyde, also known as Benzaldehyde, 3,5-dimethyl-, is a chemical compound with the molecular formula C9H10O . It has a molecular weight of 134.1751 . It is used as a building block in chemical synthesis .


Synthesis Analysis

3,5-Dimethylbenzaldehyde is a building block in chemical synthesis . It is used to produce 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile by heating along with reagent NaCN and solvent H2O, methanol .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylbenzaldehyde can be represented as follows: InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dimethylbenzaldehyde are not detailed in the search results, it is known to be a building block in chemical synthesis .


Physical And Chemical Properties Analysis

3,5-Dimethylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 87.5±5.0 °C . Its index of refraction is 1.551 .

Scientific Research Applications

    Synthesis of 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile

    • Application: 3,5-Dimethylbenzaldehyde is used to produce 2,3-bis-(3,5-dimethyl-phenyl)-succinonitrile .
    • Method: The synthesis involves heating 3,5-Dimethylbenzaldehyde along with the reagent NaCN and solvents H2O and methanol .

    Carbonylating Synthesis

    • Application: A new carbonylating synthesis method uses o-xylene, CO, and anhydrous AlCl3 catalyst to produce 3,5-dimethylbenzaldehyde .
    • Method: The reaction involves o-xylene, CO, and anhydrous AlCl3 catalyst. The optimum reaction conditions are at 0°C and 1.0 MPa CO pressure .
    • Results: The yield of 3,5-dimethylbenzaldehyde from aluminum chloride is approximately 98.0% .

    Thermophysical Property Data Analysis

    • Application: 3,5-dimethylbenzaldehyde is included in a collection of critically evaluated thermodynamic property data for pure compounds .
    • Method: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

    Phase Transfer Catalyzed Polymerization

    • Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .

    Synthesis of 2,4,6-Trimethylphenol

    • Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .

    Phase Transfer Catalyzed Polymerization

    • Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .

    Synthesis of 2,4,6-Trimethylphenol

    • Application: 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a starting reagent during the synthesis of 2,4,6-trimethylphenol .

    Synthesis of 3,4-dimethylmethcathinone (DMMC)

    • Application: 3,4-Dimethylbenzaldehyde may be used in the synthesis of 3,4-dimethylmethcathinone (DMMC) .

Safety And Hazards

3,5-Dimethylbenzaldehyde is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-8(2)5-9(4-7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEFMISJJNGCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206484
Record name Benzaldehyde, 3,5-dimethyl-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3,5-Dimethylbenzaldehyde
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Product Name

3,5-Dimethylbenzaldehyde

CAS RN

5779-95-3
Record name Benzaldehyde, 3,5-dimethyl-
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Record name Benzaldehyde, 3,5-dimethyl-
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Record name 5779-95-3
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Synthesis routes and methods

Procedure details

To 25 ml of acetic acid were added 10 mmol of mesitylene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.04 mmol of acetylacetonatocobalt Co(AA)2 and 0.005 mmol of acetylacetonatomanganese Mn(AA)2 ] and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 70° C. for 3 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, mesitylene was converted into 3,5-dimethylbenzaldehyde (yield 14%) and 3,5-dimethylbenzoic acid (yield 71%) with a conversion of 91%.
[Compound]
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylbenzaldehyde
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3,5-Dimethylbenzaldehyde
Reactant of Route 3
3,5-Dimethylbenzaldehyde
Reactant of Route 4
3,5-Dimethylbenzaldehyde
Reactant of Route 5
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3,5-Dimethylbenzaldehyde
Reactant of Route 6
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3,5-Dimethylbenzaldehyde

Citations

For This Compound
633
Citations
M Hronec, V Veselý - Chemical Papers, 1973 - chemicalpapers.com
Accepted for publication 21 March 1972 It has been shown that the oxidation of mesitylene to aromatic acids with oxygen in acetic acid at 90 C catalyzed by Co (II) and bromine salts is …
Number of citations: 4 www.chemicalpapers.com
G Valehrachová, M Hronec… - Collection of Czechoslovak …, 1986 - cccc.uochb.cas.cz
Liquid phase oxidation of mesitylene to 3,5-dimethylbenzaldehyde has been studied in the presence of cobalt bromide catalysts activated with triethanolamine or pyridine. The …
Number of citations: 3 cccc.uochb.cas.cz
M Tudorie, I Kleiner, M Jahn, JU Grabow… - The Journal of …, 2013 - ACS Publications
The microwave spectra of the 3,4- (syn and anti), 2,5- (syn), and 3,5-dimethylbenzaldehyde (DMBA) molecules have been recorded for the first time in the 2–26.5 GHz frequency range, …
Number of citations: 30 pubs.acs.org
GM Clifford, JC Wenger - International journal of chemical …, 2006 - Wiley Online Library
Rate coefficients for the reactions of hydroxyl (OH) radicals with the dimethylbenzaldehydes have been determined at 295 ± 2K and atmospheric pressure using the relative rate …
Number of citations: 5 onlinelibrary.wiley.com
P Diévart, HH Kim, SH Won, Y Ju, FL Dryer, S Dooley… - Fuel, 2013 - Elsevier
Trimethylbenzenes have been suggested as useful components for the formulation of simple hydrocarbon mixtures that quantitatively emulate the gas-phase combustion behaviour of …
Number of citations: 61 www.sciencedirect.com
J Wang, XX Tian, L Yu, DJ Young, WB Wang… - Journal of Materials …, 2021 - pubs.rsc.org
Defect engineering is a promising methodology for modulating the electronic and band structure of semiconductive materials. A series of covalent organic frameworks, designated TAPT-…
Number of citations: 14 pubs.rsc.org
PM Reis, JAL Silva, JJRF da Silva… - Journal of Molecular …, 2004 - Elsevier
Benzene and mesitylene (1,3,5-trimethylbenzene) are oxidized to phenol and to the corresponding aldehyde (3,5-dimethylbenzaldehyde), respectively, in CH 3 CN at room temperature…
Number of citations: 40 www.sciencedirect.com
C Boldron, P Gamez, DM Tooke… - Angewandte Chemie …, 2005 - Wiley Online Library
An environmentally friendly procedure has been developed for the oxidation of 2, 4, 6-trimethylphenol (TMP) at the para Cequation/tex2gif-inf-1. gif–H bond. Upon reaction with H 2 O 2 …
Number of citations: 48 onlinelibrary.wiley.com
G El Dib, A Chakir, V Daële, A Mellouki - Chemical Physics Letters, 2008 - Elsevier
Rate coefficients for the gas-phase reactions of Cl atoms with three isomers of dimethylbenzaldehyde (DMBs) have been determined using the relative rate method. Relative rate …
Number of citations: 3 www.sciencedirect.com
RF Stockel, DM Hall - The Journal of Organic Chemistry, 1962 - ACS Publications
We have adopted a similar procedureused in oxidizing p-nitrotoluene2 to p-nitrobenzaldehyde for our purpose of preparing the4-nitro-3, 5-dimethylbenzaldehyde from nitromesitylene. …
Number of citations: 2 pubs.acs.org

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